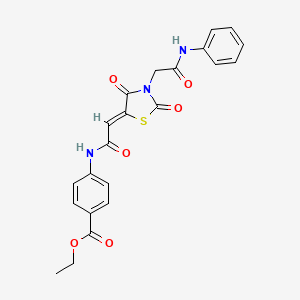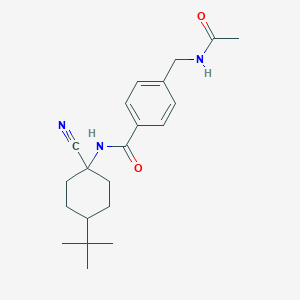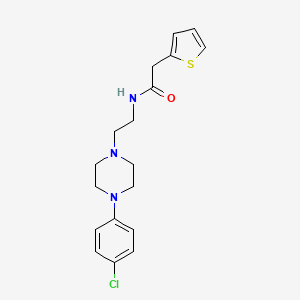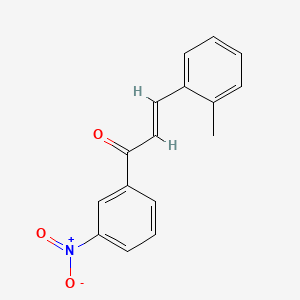
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules such as this typically involves multi-step chemical reactions, starting from simpler organic compounds and gradually building up the desired molecular structure through a series of reactions. For example, Berardi et al. (2004) discuss the synthesis of related cyclohexylpiperazine derivatives with varying alkyl chain lengths and substituents, indicating a potential relevance to the synthesis pathway of the specified compound through modifications of starting materials and reaction conditions (Berardi et al., 2004).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical and chemical properties. X-ray crystallography is a common method used to elucidate the crystal structure of organic compounds, providing detailed information on molecular conformation and intermolecular interactions. For instance, studies by Özer et al. (2009) on related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, through single crystal X-ray diffraction, offer insights into the conformational stability and intermolecular interactions that could be expected for the compound (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compound "N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide" likely exhibits a range of chemical reactions, including nucleophilic addition or substitution reactions, given its carbonyl and ether functional groups. Research by Abate et al. (2011) on analogues of σ receptor ligands provides context on the reactivity and potential biochemical interactions of similar compounds (Abate et al., 2011).
Wissenschaftliche Forschungsanwendungen
σ Receptor Ligand Applications
This compound, related to N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, has been studied for its binding and activity at the sigma(1) receptor, showing potent ligand characteristics. The derivatives demonstrate selectivity and affinity towards sigma(1) receptors, which are implicated in various physiological and pathological processes, including neuroprotection, modulation of ion channels, and potentially in the treatment of some neurodegenerative diseases. The high potency and selectivity of certain derivatives make them suitable candidates for PET (Positron Emission Tomography) experiments, aiding in the visualization and study of sigma(1) receptors in vivo. Furthermore, some derivatives have shown antiproliferative activity in rat C6 glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Potential in Oncology
Analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were designed with reduced lipophilicity for potential use as PET radiotracers in oncology. These analogues aim to provide diagnostic tools with better pharmacokinetic properties for cancer research, particularly in identifying and targeting tumor cells (Abate et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-27-17-9-10-18-16(14-17)6-5-11-23(18,26)15-24-21(25)22(12-13-22)19-7-3-4-8-20(19)28-2/h3-4,7-10,14,26H,5-6,11-13,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOKZFIHNKBEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3(CC3)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)
![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)